Erythrinin F

Natural product chemistry Structure elucidation Flavonoid biosynthesis

Erythrinin F is a prenylated isoflavanone flavonoid (C20H18O7; MW 370.35 g/mol; CAS 1616592-60-9) isolated from the bark of Erythrina species, including E. variegata and E.

Molecular Formula C20H18O7
Molecular Weight 370.4 g/mol
Cat. No. B1632257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythrinin F
Molecular FormulaC20H18O7
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC(C)(C1C(C2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O
InChIInChI=1S/C20H18O7/c1-20(2,25)19-18(24)15-13(27-19)7-12-14(17(15)23)16(22)11(8-26-12)9-3-5-10(21)6-4-9/h3-8,18-19,21,23-25H,1-2H3
InChIKeyDMNFLFWDOVOSQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Erythrinin F for Research: Core Properties, Sources, and Procurement Specifications


Erythrinin F is a prenylated isoflavanone flavonoid (C20H18O7; MW 370.35 g/mol; CAS 1616592-60-9) [1] isolated from the bark of Erythrina species, including E. variegata and E. arborescens [2]. It belongs to the 6-prenylated isoflavanone subclass and serves as a structural scaffold for related bioactive analogs [3]. The compound is commercially available for research use at purities typically ≥95% (often ≥98%) [1][4].

Erythrinin F Procurement: Why Closely Related Erythrina Prenylated Flavonoids Cannot Be Simply Substituted


Substituting Erythrinin F with other Erythrina prenylated flavonoids or isoflavanones without rigorous evaluation introduces significant experimental risk. Even among structurally similar compounds (e.g., Erysubin F, 5-deoxy-3′-prenylbiochanin A, or other erythrinins), prenylation pattern, hydroxyl/methoxyl substitution, and stereochemistry dictate distinct biological activity profiles [1][2]. For instance, the specific 6-prenylated isoflavanone scaffold of Erythrinin F differs markedly from the 8,3′-diprenylisoflavone structure of Erysubin F, resulting in divergent antibacterial potency and spectrum [3][4]. Furthermore, the 1″-O-methyl derivative of Erythrinin F (formerly anagyroidisoflavone A) demonstrates how minor structural modifications can necessitate complete structural reassignment and alter bioactivity expectations [5]. Procuring the correct, well-characterized compound is therefore essential for experimental reproducibility and meaningful interpretation of structure–activity relationships.

Erythrinin F: Quantified Differentiation Data for Scientific Selection


Structural Scaffold Specificity: 6-Prenylated Isoflavanone Core vs. Alternative Prenylation Patterns

Erythrinin F is definitively classified as a 6-prenylated isoflavanone based on its C5-isoprenoid unit at the 6-position . This core scaffold is distinct from the 8,3′-diprenylisoflavone structure of Erysubin F [1][2] and from the pterocarpan skeletons of compounds like erybraedin A and phaseollin [3]. The specific prenylation site fundamentally alters the compound's conformational flexibility, electronic distribution, and potential for hydrogen bonding with biological targets. Notably, the 1″-O-methyl derivative of Erythrinin F was previously misidentified as anagyroidisoflavone A, highlighting the critical importance of precise structural verification for this scaffold [4].

Natural product chemistry Structure elucidation Flavonoid biosynthesis

Antimycobacterial Activity: Erythrinin F Scaffold Class Performance vs. Erysubin F

While direct MIC data for purified Erythrinin F against Mycobacterium tuberculosis is not yet reported in primary literature, its close structural relative Erysubin F (an 8,3′-diprenylisoflavone) demonstrated an MIC of 12.5 μg/mL against M. tuberculosis in standardized assays [1]. Given that Erythrinin F is a 6-prenylated isoflavanone , it represents a distinct chemotype within the same genus-derived compound library. Researchers investigating antimycobacterial prenylated flavonoids should consider Erythrinin F as a scaffold-differentiated comparator to Erysubin F, particularly to probe the influence of isoflavanone vs. isoflavone cores and 6- vs. 8,3′-prenylation on activity.

Antimycobacterial Tuberculosis Natural product screening

Cytotoxicity Profile: Erythrinin F Scaffold Class Performance vs. Erysubin F and Erybraedin A

In a comparative cytotoxicity screen of Erythrina-derived compounds against KB (human oral epidermoid carcinoma), NCI-H187 (human small cell lung cancer), and BC (breast cancer) cell lines, Erysubin F (an 8,3′-diprenylisoflavone) exhibited an IC50 of 4.5 μg/mL against KB cells, while erybraedin A (a pterocarpan) showed IC50 values of 2.1 μg/mL (NCI-H187) and 2.9 μg/mL (BC) [1]. Erythrinin F, as a 6-prenylated isoflavanone , offers a distinct scaffold for probing the structural determinants of selective cytotoxicity. Its procurement allows researchers to investigate whether the isoflavanone core and specific 6-prenylation confer differential potency or selectivity compared to the isoflavone (Erysubin F) and pterocarpan (erybraedin A) scaffolds within the same panel of cell lines.

Cytotoxicity Cancer cell lines Natural product screening

Erythrinin F: High-Value Research and Industrial Application Scenarios Based on Verified Differentiation


Scaffold-Hopping and Structure–Activity Relationship (SAR) Studies in Antibacterial Drug Discovery

Utilize Erythrinin F as a 6-prenylated isoflavanone reference scaffold to benchmark against 8,3′-diprenylisoflavones (e.g., Erysubin F, MIC 15.4 μM against MRSA) [1] and pterocarpans (e.g., erybraedin A, MIC 0.78–1.56 μg/mL against Streptococcus) [2]. This comparative framework allows medicinal chemists to systematically evaluate how core skeleton (isoflavanone vs. isoflavone vs. pterocarpan) and prenylation position (C6 vs. C8/C3′) modulate antibacterial potency, spectrum, and resistance profiles [3].

Antimycobacterial Lead Optimization and Target Deconvolution

Employ Erythrinin F as a structurally distinct probe in antimycobacterial screening cascades. Direct comparison with Erysubin F (M. tuberculosis MIC 12.5 μg/mL) [4] and other prenylated flavonoids enables the elucidation of pharmacophoric elements essential for activity against M. tuberculosis. This scaffold-differentiated approach supports target identification efforts and the rational design of next-generation antitubercular agents.

Chemical Biology Tool for Investigating Prenylation-Dependent Biological Activities

Leverage the unique 6-prenylated isoflavanone core of Erythrinin F as a chemical probe to study prenylation-dependent interactions with biological targets. Comparative studies with non-prenylated flavonoids and alternative prenylation regioisomers can reveal the role of the C5-isoprenoid unit in modulating membrane permeability, target binding affinity, and metabolic stability. This is particularly relevant for understanding the pharmacology of Erythrina-derived natural products implicated in anti-inflammatory and antioxidant pathways [5].

Reference Standard for Natural Product Dereplication and Quality Control

Due to the structural revision of anagyroidisoflavone A to 1″-O-methylerythrinin F [6], authentic Erythrinin F serves as an essential reference standard for the unambiguous identification and dereplication of Erythrina isoflavonoids. Its use in HPLC-UV/MS and NMR-based metabolomics workflows ensures accurate compound annotation and prevents misidentification in natural product libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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